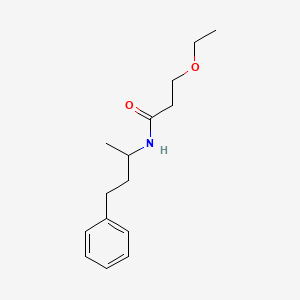![molecular formula C18H22N2O4S B4196830 3-ethoxy-N-{4-[(4-methylphenyl)sulfamoyl]phenyl}propanamide](/img/structure/B4196830.png)
3-ethoxy-N-{4-[(4-methylphenyl)sulfamoyl]phenyl}propanamide
Übersicht
Beschreibung
3-ethoxy-N-{4-[(4-methylphenyl)sulfamoyl]phenyl}propanamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of an ethoxy group, a sulfonamide group, and a propanamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethoxy-N-{4-[(4-methylphenyl)sulfamoyl]phenyl}propanamide typically involves the following steps:
Formation of the sulfonamide intermediate: The reaction begins with the sulfonation of 4-methylphenylamine using chlorosulfonic acid to form 4-methylphenylsulfonamide.
Coupling with ethoxypropanamide: The sulfonamide intermediate is then coupled with 3-ethoxypropanamide under basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
3-ethoxy-N-{4-[(4-methylphenyl)sulfamoyl]phenyl}propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The ethoxy group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium or nickel.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various alkyl or aryl derivatives.
Wissenschaftliche Forschungsanwendungen
3-ethoxy-N-{4-[(4-methylphenyl)sulfamoyl]phenyl}propanamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and antimicrobial agent.
Materials Science: The compound is explored for its use in the development of advanced materials, such as polymers and coatings.
Biology: Research includes its effects on cellular processes and its potential as a biochemical probe.
Industry: It is used in the synthesis of other complex organic molecules and as an intermediate in various chemical processes.
Wirkmechanismus
The mechanism of action of 3-ethoxy-N-{4-[(4-methylphenyl)sulfamoyl]phenyl}propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s activity. This inhibition can lead to various biological effects, depending on the target enzyme or pathway involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-methyl-N-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)propanamide
- 3-ethoxy-N-(4-{[(4-ethylphenyl)amino]sulfonyl}phenyl)propanamide
- 3-ethoxy-N-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)butanamide
Uniqueness
3-ethoxy-N-{4-[(4-methylphenyl)sulfamoyl]phenyl}propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethoxy group and the sulfonamide group allows for specific interactions with biological targets, making it a valuable compound for research and industrial applications.
Eigenschaften
IUPAC Name |
3-ethoxy-N-[4-[(4-methylphenyl)sulfamoyl]phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S/c1-3-24-13-12-18(21)19-15-8-10-17(11-9-15)25(22,23)20-16-6-4-14(2)5-7-16/h4-11,20H,3,12-13H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDIMEBKAHOKIKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-cyclopropyl-2-[3-(2-thienylcarbonyl)-1H-indol-1-yl]acetamide](/img/structure/B4196752.png)
![N-{1-[5-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4196758.png)
![2-{[2-(4-ethyl-1-piperazinyl)-4-quinazolinyl]amino}ethanol hydrochloride](/img/structure/B4196763.png)

![2-{1-[2-(cyclopentylamino)-2-oxoethyl]-1H-indol-3-yl}-N,N-diethyl-2-oxoacetamide](/img/structure/B4196788.png)
![2-(1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL)-N-[3-(PROPAN-2-YLOXY)PROPYL]ACETAMIDE](/img/structure/B4196793.png)
![4-methoxy-N-{2-[5-({2-[(4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4196809.png)
![2-{[5-(5-bromo-2-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B4196817.png)
![4,7,7-Trimethyl-1-[(4-methylpiperazin-1-yl)carbonyl]-2-oxabicyclo[2.2.1]heptan-3-one](/img/structure/B4196819.png)
![2,2'-[(1-phenyl-1H-1,2,4-triazole-3,5-diyl)bis(thio)]bis(N-benzylacetamide)](/img/structure/B4196822.png)
![1-(1-ethylpyrrolidin-2-yl)-N-[(4-methoxyphenyl)methyl]methanamine;dihydrochloride](/img/structure/B4196844.png)

![5-[4-(Furan-2-carbonyl)piperazin-1-YL]-2-(3-methylphenyl)-4-nitro-2H-1,2,3-triazol-1-ium-1-olate](/img/structure/B4196854.png)
![(4-Acetamidophenyl) 2-[3-(4-bromophenyl)-2,5-dioxoimidazolidin-1-yl]acetate](/img/structure/B4196861.png)
